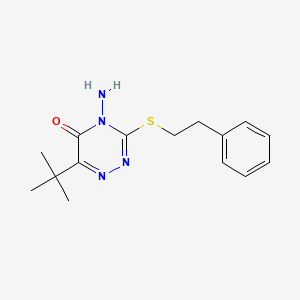

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one

描述

4-Amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a tert-butyl group at position 6, a phenethylthio (-S-CH₂CH₂C₆H₅) moiety at position 3, and an amino group at position 2. Its molecular structure combines hydrophobic (tert-butyl, phenethylthio) and hydrophilic (amino) components, influencing its solubility, stability, and biological interactions.

属性

IUPAC Name |

4-amino-6-tert-butyl-3-(2-phenylethylsulfanyl)-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-15(2,3)12-13(20)19(16)14(18-17-12)21-10-9-11-7-5-4-6-8-11/h4-8H,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAQSKWKCFUNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Phenethylthio Group: The phenethylthio group can be attached via nucleophilic substitution reactions using phenethylthiol and suitable leaving groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amino or phenethylthio groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced triazine derivatives and other reduced products.

Substitution: Substituted triazine derivatives with various functional groups.

科学研究应用

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

作用机制

The mechanism of action of 4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazinone derivatives are highly dependent on substituents at positions 3 and 4. Key comparisons include:

Physicochemical Properties

- Solubility: Metribuzin’s methylthio group contributes to moderate water solubility (1.22 mg/L) and high solubility in organic solvents (e.g., 450 g/L in methanol) . The phenethylthio substituent in the target compound is expected to reduce water solubility significantly compared to methylthio or ethylthio analogs due to increased hydrophobicity.

- Degradation :

- Substitutents at R3 influence environmental persistence. Metribuzin’s half-life in soil is 8 days, while its ethylthio analog degrades twice as fast (4 days) . The phenethylthio group’s larger size may further alter degradation kinetics, though experimental data are needed.

生物活性

4-Amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, recognized for its diverse biological activities and potential applications in agriculture and pharmaceuticals. This compound has garnered attention due to its herbicidal properties and potential antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a triazine ring, an amino group, a tert-butyl group, and a phenethylthio moiety. The compound has a melting point of approximately 215°C and exhibits solubility in organic solvents like acetonitrile and chloroform. Its density is estimated at around 1.40 g/cm³.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

Herbicidal Properties

This compound is classified as a herbicide due to its effectiveness in controlling unwanted plant growth. It acts by interfering with the metabolic processes of target plants, leading to their death. The mechanism of action involves disruption of photosynthesis and other critical physiological processes within the plant cells. The herbicidal activity varies with the concentration used; lower concentrations may act as selective herbicides while higher concentrations may lead to total herbicidal effects .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several triazine derivatives including this compound against common pathogens. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

- Herbicidal Activity Assessment : Field trials were conducted to assess the herbicidal effectiveness of this compound on various weeds. The trials demonstrated that application rates significantly influenced efficacy; optimal concentrations resulted in over 90% weed control in treated plots compared to untreated controls .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step procedures with varying reaction conditions. Yields reported for various steps range from 41% to 82%, depending on specific reagents and conditions used. The reactivity of this compound allows for further derivatization, which can enhance its biological activity or modify its physical properties for specific applications.

常见问题

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 3,3-dimethyl-2-oxobutanoic acid (trimethyl pyruvic acid) with thiocarbohydrazide in ethanol under reflux for 12 hours. Reaction monitoring via TLC ensures completion, followed by precipitation using crushed ice and recrystallization from ethanol. Yield optimization requires precise stoichiometry, controlled reflux temperature (78–80°C), and purity of starting materials. Impurities in thiocarbohydrazide or incomplete reflux can reduce yields below 70% .

Q. Which spectroscopic methods are recommended for structural characterization?

Key techniques include:

- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for CH), phenethylthio moiety (δ ~2.8–3.2 ppm for SCH), and triazinone ring protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 200.26 for CHNOS) .

- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1670 cm (C=O), and ~650 cm (C-S bond) .

Q. How are solubility and stability parameters determined for this compound?

- Solubility : Tested in solvents (e.g., ethanol, DMSO, water) via gravimetric analysis. The tert-butyl group enhances lipophilicity, reducing aqueous solubility (<1 mg/mL at 25°C) .

- Stability : Assessed under varying pH (2–12) and UV exposure using HPLC. Degradation occurs in alkaline conditions (pH >10) via hydrolysis of the triazinone ring .

Advanced Questions

Q. How does the phenethylthio substituent influence herbicidal activity compared to methylthio analogs?

- Methodology : Compare dose-response curves in controlled greenhouse trials using Arabidopsis or weed species. The phenethylthio group may enhance lipid membrane penetration due to increased hydrophobicity, improving pre-emergent herbicidal activity. Contrast with metribuzin (methylthio analog), which shows ED values of 0.5–1.2 kg/ha in field trials .

- Data Interpretation : Higher logP values correlate with prolonged soil persistence but may increase non-target toxicity risks .

Q. What methodologies identify environmental degradation products and metabolites?

- LC-MS/MS : Detect metabolites like diketo derivatives (m/z 198.1) or sulfoxide/sulfone products from phenethylthio oxidation.

- Soil Incubation Studies : Aerobic/anaerobic microcosms with LC-QTOF analysis reveal hydrolysis pathways (e.g., triazinone ring cleavage) .

- Contradiction Analysis : Variability in degradation rates (e.g., t = 30–90 days) depends on soil organic matter and microbial activity. Replicate studies under ISO 11266 guidelines resolve discrepancies .

Q. How can experimental design address efficacy variations in agricultural applications?

- Field Trials : Use randomized block designs with multiple cultivars (e.g., pea cultivars Titan vs. Trump) to assess weed suppression. Metribuzin at 140 g/ha reduced wild mustard biomass by 75–99% in competitive cultivars, highlighting the need for cultivar-specific dosing .

- Statistical Models : ANOVA with post-hoc Tukey tests identifies interactions between compound efficacy, soil type, and crop competitiveness.

Q. What challenges arise in multi-residue detection of this compound and its analogs?

- Sample Preparation : QuEChERS extraction (acetonitrile partitioning) followed by SPE cleanup minimizes matrix interference.

- Chromatography : UPLC with C18 columns (2.1 × 100 mm, 1.7 µm) achieves baseline separation from co-eluting triazinones.

- Sensitivity : LOQ of 0.01 mg/kg in soil requires MRM transitions (e.g., m/z 214 → 84 for metribuzin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。